molecular formula C17H19NO7S B3664984 Furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate

Furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate

Cat. No.: B3664984
M. Wt: 381.4 g/mol
InChI Key: LCIADWBDPMYEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a methoxy group, a morpholine ring, and a sulfonylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the methoxy group and the morpholine ring. The final step involves the sulfonylation of the benzoate moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial synthesis may also involve the recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

Furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets. The furan ring and the sulfonylbenzoate moiety are believed to play key roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl 4-methoxybenzoate: Lacks the morpholine and sulfonyl groups.

    4-Methoxy-3-morpholin-4-ylsulfonylbenzoic acid: Lacks the furan ring.

    Furan-2-ylmethyl morpholine: Lacks the methoxy and sulfonylbenzoate groups.

Uniqueness

Furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO7S/c1-22-15-5-4-13(17(19)25-12-14-3-2-8-24-14)11-16(15)26(20,21)18-6-9-23-10-7-18/h2-5,8,11H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIADWBDPMYEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC2=CC=CO2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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